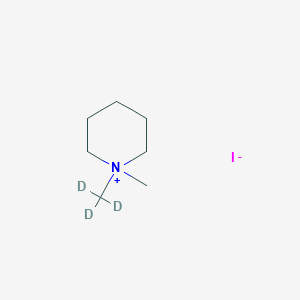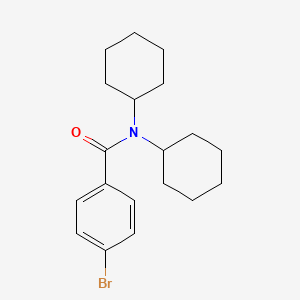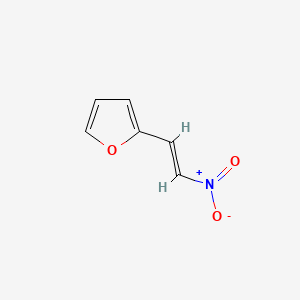![molecular formula C14H11N3O5 B3423902 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid CAS No. 32669-19-5](/img/no-structure.png)
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitrophenyl)hydrazinylcarbonylbenzoic acid (2-NHPB) is a small molecule that is used in a variety of scientific research applications. It is a nitro-aromatic compound that has been found to have a wide range of biological activities. 2-NHPB is an important tool for scientists as it can be used to study the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds and to investigate the mechanism of action of various drugs. It has also been used to study the effects of environmental toxins on organisms. 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid has also been used as a reagent in organic synthesis and as a catalyst in chemical reactions.
Mécanisme D'action
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid acts as a reversible inhibitor of certain enzymes, such as cytochrome P450 enzymes. It inhibits the activity of these enzymes by binding to the active site and preventing the substrates from binding. This inhibition leads to a decrease in the activity of the enzyme and, consequently, a decrease in the production of the end product.
Biochemical and Physiological Effects
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to modulate the activity of other enzymes, such as proteases and phosphatases. It has also been found to have an anti-inflammatory effect and to modulate the activity of certain receptors, such as the serotonin receptor.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid has several advantages for laboratory experiments. It is a small, stable molecule that is easy to synthesize and is relatively inexpensive. It is also non-toxic and does not cause significant adverse effects in laboratory animals. However, 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid is not suitable for use in clinical trials due to its potential to cause adverse effects in humans.
Orientations Futures
There are many potential future directions for the use of 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid. It could be used to study the effects of environmental toxins on organisms, as well as the effects of drugs on the biochemical and physiological processes of organisms. It could also be used to investigate the mechanism of action of various drugs and to develop new drugs and therapies. Additionally, it could be used to study the effects of various compounds on the activity of enzymes and receptors. Finally, 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid could be used to develop new methods for the synthesis of other compounds.
Méthodes De Synthèse
2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid can be synthesized by a two-step process. The first step involves the reaction of 2-nitrophenol with hydrazine hydrate in the presence of aqueous sodium hydroxide to form the hydrazone intermediate. The second step involves the reaction of the hydrazone intermediate with benzoic acid in the presence of aqueous sodium hydroxide to form the final product.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-(2-nitrophenyl)hydrazine. This intermediate is then reacted with benzoyl chloride to form the final product, 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid.", "Starting Materials": [ "2-nitrobenzaldehyde", "hydrazine hydrate", "benzoyl chloride", "diethyl ether", "sodium bicarbonate", "sodium sulfate", "water" ], "Reaction": [ "Step 1: Dissolve 2-nitrobenzaldehyde (1.0 g, 6.5 mmol) in diethyl ether (20 mL) and add hydrazine hydrate (0.5 mL, 10 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum to obtain 2-(2-nitrophenyl)hydrazine (1.2 g, 85%).", "Step 3: Dissolve 2-(2-nitrophenyl)hydrazine (1.0 g, 4.5 mmol) in diethyl ether (20 mL) and add benzoyl chloride (1.2 g, 6.0 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Add sodium bicarbonate (1.0 g) to the reaction mixture and stir for 10 minutes. Extract the product with diethyl ether (3 x 20 mL).", "Step 5: Dry the organic layer over sodium sulfate and filter. Concentrate the filtrate under vacuum to obtain the crude product.", "Step 6: Dissolve the crude product in hot water (20 mL) and cool the solution to room temperature. Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the final product, 2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid (1.0 g, 70%)." ] } | |
Numéro CAS |
32669-19-5 |
Formule moléculaire |
C14H11N3O5 |
Poids moléculaire |
301.25 g/mol |
Nom IUPAC |
2-[(2-nitroanilino)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H11N3O5/c18-13(9-5-1-2-6-10(9)14(19)20)16-15-11-7-3-4-8-12(11)17(21)22/h1-8,15H,(H,16,18)(H,19,20) |
Clé InChI |
DGZLWKQOTNAAOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3423836.png)


![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3423863.png)
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B3423867.png)






